molecular formula C29H32O5S B583465 (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 141263-01-6

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B583465
CAS No.: 141263-01-6
M. Wt: 492.63
InChI Key: JDBLGLZAAWCNMD-ICHYBAGLSA-N
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Description

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a thioglycoside derivative widely used in the field of carbohydrate chemistry. This compound is known for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex oligosaccharides and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine typically involves the protection of hydroxyl groups followed by thioglycoside formation. One common method includes the benzylation of hydroxyl groups at positions 2 and 3, followed by the formation of a benzylidene acetal at positions 4 and 6. The thioglycoside is then introduced using thiol reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process ensures high purity and quality, adhering to stringent regulatory standards. The production capacity ranges from kilograms to metric tons, with cleanroom environments maintained at various levels (Class 100 to Class 100,000).

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its role as a glycosyl donor. It participates in glycosylation reactions by transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the formation of a glycosyl cation intermediate, which then reacts with nucleophiles to form glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is unique due to its specific thioglycoside structure, which provides stability and reactivity in glycosylation reactions. Its benzylidene and benzyl protecting groups offer selective protection and deprotection strategies, making it a versatile compound in synthetic carbohydrate chemistry.

Properties

IUPAC Name

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27-,28?,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBLGLZAAWCNMD-ICHYBAGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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